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Compound of Interest

Compound Name: Leniolisib Phosphate

Cat. No.: B608519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Leniolisib
phosphate, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in various preclinical

in vivo mouse models. The following sections detail the mechanism of action, dosage

information, and experimental protocols to guide researchers in their study design.

Mechanism of Action
Leniolisib phosphate is a potent and selective inhibitor of the p110δ catalytic subunit of

PI3Kδ.[1][2] PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells that plays a

crucial role in immune cell signaling.[1][2] It catalyzes the conversion of phosphatidylinositol-

4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second

messenger in the PI3K/AKT signaling pathway. This pathway is integral to the proliferation,

differentiation, and survival of B cells and T cells.

In certain immune disorders, such as Activated PI3Kδ Syndrome (APDS), gain-of-function

mutations in the genes encoding PI3Kδ lead to hyperactivation of this pathway.[3][4] This

results in abnormal immune cell development and function, leading to immunodeficiency and

lymphoproliferation.[4] Leniolisib selectively binds to the ATP-binding site of p110δ, blocking its

kinase activity and thereby downregulating the PI3K/AKT pathway.[3] This targeted inhibition

helps to normalize immune cell function and alleviate the pathological symptoms associated

with PI3Kδ hyperactivation.[4]
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Caption: PI3Kδ Signaling Pathway and Inhibition by Leniolisib.
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Quantitative Data Summary
The following table summarizes the reported dosages and administration details for Leniolisib

(also known as CDZ173) in various in vivo mouse models.
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Mouse
Model

Strain Dosage
Administrat
ion Route

Duration
Key
Findings

Autoimmune

Lymphoprolif

erative

Syndrome

(ALPS)

MRL/MpJ-

Faslpr/J

40 or 80

mg/kg, daily
Oral gavage 7 weeks

Decreased

spleen and

lymph node

weights;

reduced

urinary

protein;

decreased

double-

negative T

cells, CD3+ T

cells, and

CD19+ B

cells.

Ozone-

Induced Lung

Inflammation

Not specified

ED50 of 16

mg/kg

(neutrophils)

and 40 mg/kg

(macrophage

s)

Not specified Not specified

Dose-

dependently

inhibited the

increase in

bronchoalveo

lar lavage

(BAL)

neutrophil

and

macrophage

numbers.

LPS-Induced

Calvarial

Osteolysis

Not specified

Not specified

in provided

abstracts

Not specified Not specified

Protected

against LPS-

induced bone

loss by

inhibiting

osteoclast

activation.
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Insulin

Homeostasis

Study

Not specified
100 mg/kg,

twice daily
Oral gavage 4 weeks

Maintained

insulin

stability,

indicating

selectivity

over PI3Kα.

Experimental Protocols
Preparation and Administration of Leniolisib Phosphate
for Oral Gavage
Leniolisib phosphate has been noted to have poor water solubility.[5][6] Therefore,

appropriate vehicle selection is crucial for achieving consistent and effective oral administration

in mice.

Materials:

Leniolisib phosphate powder

Vehicle: A common vehicle for poorly soluble compounds is a suspension in an aqueous

solution containing a suspending agent and a surfactant. A recommended starting point is

0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[7][8]

Alternatively, for some lipophilic compounds, corn oil can be used.[7][8]

Mortar and pestle or homogenizer

Sterile water

Carboxymethylcellulose (CMC)

Tween 80

Scale and weighing paper

Graduated cylinders and beakers
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Stir plate and stir bar

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes (1 mL)

Procedure:

Vehicle Preparation (0.5% CMC with 0.1% Tween 80):

1. Weigh the required amount of CMC.

2. In a beaker with a stir bar, slowly add the CMC to the desired volume of sterile water while

stirring continuously to prevent clumping.

3. Heat the solution gently (do not boil) while stirring until the CMC is fully dissolved.

4. Allow the solution to cool to room temperature.

5. Add Tween 80 to a final concentration of 0.1% and mix thoroughly.

Leniolisib Phosphate Suspension Preparation:

1. Calculate the required amount of Leniolisib phosphate based on the desired dose (e.g.,

40 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg

(0.2 mL for a 20 g mouse).

2. Weigh the calculated amount of Leniolisib phosphate powder.

3. Triturate the powder in a mortar with a small amount of the vehicle to create a smooth

paste.

4. Gradually add the remaining vehicle while continuously mixing to ensure a uniform

suspension. A homogenizer can also be used for this step.

5. Continuously stir the suspension on a stir plate until administration to maintain

homogeneity.
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Oral Gavage Administration:

1. Gently restrain the mouse.

2. Measure the appropriate length of the gavage needle from the tip of the mouse's nose to

the last rib to avoid stomach perforation.

3. Draw the calculated volume of the Leniolisib suspension into the syringe attached to the

gavage needle.

4. Carefully insert the gavage needle into the esophagus and gently advance it into the

stomach.

5. Slowly administer the suspension.

6. Withdraw the needle and return the mouse to its cage.

7. Monitor the mouse for any signs of distress.
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Caption: Workflow for Leniolisib Oral Gavage Preparation and Administration.

Autoimmune Lymphoproliferative Syndrome (ALPS)
Mouse Model Protocol
Model: MRL/MpJ-Faslpr/J (MRL/lpr) mice spontaneously develop a systemic autoimmune

disease that models human SLE and ALPS.
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Materials:

Six-week-old female MRL/lpr mice

Leniolisib phosphate suspension (prepared as described above)

Vehicle control (e.g., 0.5% CMC with 0.1% Tween 80)

Metabolic cages for urine collection

Urine protein test strips

Equipment for blood collection (e.g., retro-orbital or submandibular)

EDTA tubes for blood collection

Flow cytometer and antibodies for lymphocyte subset analysis

Dissection tools

Scale for organ weighing

Formalin or other fixatives for histology

Procedure:

Acclimatization and Grouping:

1. Acclimatize six-week-old female MRL/lpr mice for one week.

2. Randomly assign mice to treatment groups (e.g., vehicle, 40 mg/kg Leniolisib, 80 mg/kg

Leniolisib).

Treatment:

1. Administer Leniolisib or vehicle daily via oral gavage for 7 weeks.

2. Monitor body weight daily.
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Efficacy Assessment:

1. Proteinuria: Collect urine at baseline and at specified intervals (e.g., weeks 3 and 7) using

metabolic cages. Measure protein levels using test strips.

2. Blood Analysis: Collect blood at the end of the study. Perform complete blood counts

(CBC) and flow cytometric analysis of lymphocyte subsets in whole blood.

3. Organ Analysis: At the end of the 7-week treatment period, euthanize the mice.

4. Dissect and weigh the spleen and lymph nodes.

5. Prepare single-cell suspensions from the spleen and lymph nodes for flow cytometry.

6. Fix spleen, lymph nodes, and kidneys in formalin for histological analysis.

Ozone-Induced Lung Inflammation Mouse Model
Protocol
Model: Acute exposure to ozone induces a robust inflammatory response in the lungs,

characterized by the influx of neutrophils and macrophages.

Materials:

Ozone exposure chamber

Leniolisib phosphate suspension

Vehicle control

Anesthetics for euthanasia

Surgical tools for trachea exposure

Catheter or cannula for bronchoalveolar lavage (BAL)

Sterile, cold PBS
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Centrifuge

Hemocytometer or automated cell counter

Microscope slides and cytocentrifuge

Stains for differential cell counting (e.g., Diff-Quik)

ELISA kits for cytokine analysis

Procedure:

Treatment: Administer Leniolisib or vehicle at the desired doses and time points before

ozone exposure.

Ozone Exposure: Expose mice to a controlled concentration of ozone (e.g., 2 ppm) for a

specified duration (e.g., 3 hours).

Bronchoalveolar Lavage (BAL):

1. At a specified time post-exposure (e.g., 24 hours), euthanize the mice with an overdose of

anesthetic.

2. Expose the trachea and insert a catheter.

3. Instill and aspirate a known volume of cold, sterile PBS (e.g., 1 mL) into the lungs three

times.[9][10]

4. Pool the recovered BAL fluid on ice.

BAL Fluid Analysis:

1. Centrifuge the BAL fluid to pellet the cells.

2. Resuspend the cell pellet and perform a total cell count using a hemocytometer.

3. Prepare cytospin slides and stain for differential cell counting (neutrophils, macrophages,

etc.).
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4. The supernatant can be stored at -80°C for analysis of inflammatory mediators (e.g.,

cytokines, total protein) by ELISA.

LPS-Induced Calvarial Osteolysis Mouse Model Protocol
Model: Local injection of lipopolysaccharide (LPS) over the mouse calvaria induces an

inflammatory response leading to osteoclast activation and bone resorption.

Materials:

Lipopolysaccharide (LPS) from E. coli

Leniolisib phosphate suspension

Vehicle control

Sterile PBS

Anesthetics

Micro-computed tomography (micro-CT) scanner

Decalcifying solution (e.g., 10% EDTA)

Histology processing reagents

TRAP (tartrate-resistant acid phosphatase) staining kit

Procedure:

Treatment: Administer Leniolisib or vehicle systemically (e.g., oral gavage or intraperitoneal

injection) at specified doses and times relative to LPS injection.

LPS Injection:

1. Anesthetize the mice.

2. Inject a solution of LPS (e.g., 5 mg/kg) subcutaneously over the midline of the calvaria.
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3. Repeat injections as required by the study design (e.g., every other day for 14 days).

Bone Resorption Assessment (Micro-CT):

1. At the end of the study, euthanize the mice and dissect the calvaria.

2. Fix the calvaria in formalin.

3. Scan the calvaria using a micro-CT scanner to visualize and quantify bone resorption pits.

Histological Analysis:

1. Decalcify the calvaria in 10% EDTA.

2. Process the tissue for paraffin embedding and sectioning.

3. Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue

morphology.

4. Perform TRAP staining to identify and quantify osteoclasts on the bone surface.

Efficacy and Toxicity Assessment Methodologies
Flow Cytometry for Lymphocyte Subset Analysis

Sample Preparation:

Prepare single-cell suspensions from spleen, lymph nodes, or whole blood.

For spleen and lymph nodes, mechanically dissociate the tissue and filter through a cell

strainer.

For whole blood, lyse red blood cells using an ACK lysis buffer.[11][12]

Staining:

Incubate cells with a viability dye to exclude dead cells from the analysis.[13]

Block Fc receptors to prevent non-specific antibody binding.
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Incubate cells with a cocktail of fluorochrome-conjugated antibodies specific for cell

surface markers of different lymphocyte subsets (e.g., CD3, CD4, CD8 for T cells;

B220/CD19 for B cells; and markers for naive, memory, and transitional subsets).[13]

Data Acquisition and Analysis:

Acquire data on a flow cytometer.

Analyze the data using appropriate software, gating on single, viable cells and then

identifying specific lymphocyte populations based on their marker expression.[13][14]

Histological Analysis
Tissue Processing:

Fix tissues (e.g., spleen, lymph nodes, kidney) in 10% neutral buffered formalin.[15][16]

Dehydrate the tissues through a series of graded ethanol solutions.

Clear the tissues with xylene and infiltrate with paraffin wax.

Embed the tissues in paraffin blocks.

Sectioning and Staining:

Cut thin sections (e.g., 4-6 µm) using a microtome.

Mount the sections on microscope slides.

Deparaffinize and rehydrate the sections.

Stain with Hematoxylin and Eosin (H&E) for general morphology.[15][16]

Special stains (e.g., TRAP for osteoclasts) can be used as needed.

Microscopic Examination:

Examine the stained sections under a light microscope to assess tissue architecture,

cellular infiltration, and any pathological changes.[17][18]
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Caption: General Workflow for Efficacy Assessment in Mouse Models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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